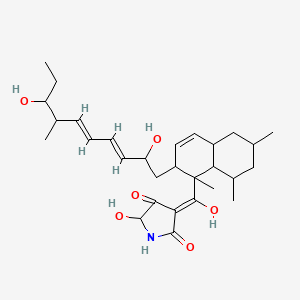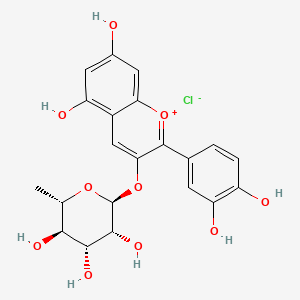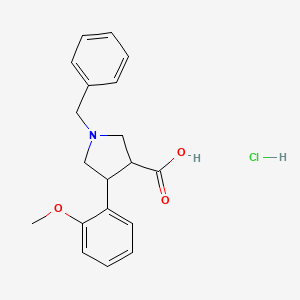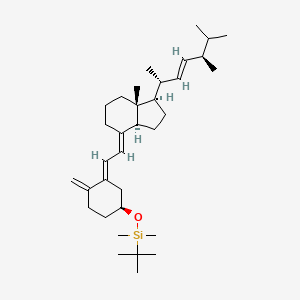
Delaminomycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delaminomycin A is a compound with the molecular formula C29H43NO6 . It is a novel antibiotic that has been isolated from the mycelium and cultured broth of Streptomyces albulus MJ202-72F3 . It is known to have inhibitory activity for cell adhesion to extracellular matrix (ECM) components and exhibits antimicrobial activity on Gram-positive bacteria .
Synthesis Analysis
The biosynthesis of Delaminomycin A was investigated by feeding 13C-labeled compounds followed by 13C NMR analyses . The results indicate that Delaminomycin A is derived from six acetate units, five propionate units, and one glycine unit .
Molecular Structure Analysis
The structure of Delaminomycin A was determined to be 3- . Further details about its molecular structure can be found in the referenced papers .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Delaminomycin A are complex and involve multiple steps . The compound is derived from six acetate units, five propionate units, and one glycine unit .
Physical And Chemical Properties Analysis
Delaminomycin A is a white powder . It has a molecular weight of 501.66 . More detailed physical and chemical properties can be found in the referenced sources .
科学的研究の応用
Immunomodulation
Delaminomycin A has been identified as a potent immunomodulator . It has been found to suppress immune responses in vitro and in vivo . This makes it a potential candidate for the development of new drugs that can modulate the immune system.
Antimicrobial Activity
Delaminomycin A exhibits antimicrobial activity against Gram-positive bacteria . This suggests that it could be used in the development of new antibiotics, particularly for treating infections caused by Gram-positive bacteria.
Inhibition of Cell Adhesion
Delaminomycin A has been found to inhibit the adhesion of tumor cells to components of the extracellular matrix (ECM), including fibronectin (FN), laminin (LM), and collagen type IV (CL) . This property could be exploited in the development of new cancer therapies, particularly for cancers that spread through the body by adhering to the ECM.
Biosynthesis
The biosynthesis of Delaminomycin A has been studied in detail . It is produced by Streptomyces albulus MJ202-72F3 and is derived from six acetate units, five propionate units, and one glycine unit . Understanding the biosynthesis of Delaminomycin A could lead to the development of methods for its large-scale production, which would be necessary if it is to be used in drug development.
Extracellular Matrix Receptor Antagonism
Delaminomycin A has been identified as a novel nonpeptide extracellular matrix receptor antagonist . This means that it can bind to receptors in the ECM and block their activity. This property could have numerous applications in the treatment of diseases that involve the ECM, such as fibrosis and certain types of cancer.
作用機序
Target of Action
Delaminomycin A primarily targets components of the extracellular matrix (ECM), including fibronectin, laminin, and collagen type IV . These components play a crucial role in cell adhesion, a process that is fundamental to the organization of cells into tissues and organs. By interacting with these targets, Delaminomycin A can influence cell behavior and function.
Mode of Action
Delaminomycin A interacts with its targets by acting as a low molecular weight inhibitor of cell adhesion to ECM components . This interaction results in the suppression of cell adhesion, thereby affecting the organization and function of cells within tissues.
Biochemical Pathways
The biosynthesis of Delaminomycin A involves several biochemical pathways. It is derived from six acetate units, five propionate units, and one glycine unit . These components are assembled in a specific sequence to form the complex structure of Delaminomycin A. The inhibition of cell adhesion to ECM components by Delaminomycin A can affect various downstream cellular processes, including cell migration, proliferation, and differentiation.
Result of Action
The primary result of Delaminomycin A’s action is the inhibition of cell adhesion to ECM components . This can suppress immune responses in vitro and in vivo and exhibit antimicrobial activity on Gram-positive bacteria . By disrupting cell adhesion, Delaminomycin A can influence a variety of cellular processes and responses, potentially leading to changes in tissue organization and function.
特性
IUPAC Name |
(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPXPDCVAUXRV-XBBTVXHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)O)O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)O)/O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149779-38-4 |
Source


|
| Record name | Delaminomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is Delaminomycin A and what is its mechanism of action?
A: Delaminomycin A is a novel, naturally occurring compound isolated from the bacteria Streptomyces albulus. [, ] It acts as an antagonist of extracellular matrix (ECM) receptors, meaning it blocks the interaction between cells and ECM components like fibronectin and laminin. [, ] While the exact mechanism is not fully elucidated, this inhibition of cell adhesion is believed to be the basis for its immunosuppressive and antimicrobial effects. []
Q2: What is the structure of Delaminomycin A and what is its molecular weight?
A: Delaminomycin A is characterized by an acyl tetramic acid moiety linked to a substituted octahydronaphthalene ring system. [] Its full chemical name is 3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyl-3,5-decadienyl]- 1,6,8- trimethyl-1,2,4a,5,6,7,8,8a-octahydro-1-naphthyl]carbonyl]-5- hydroxypyrrolidine-2,4-dione. [] The molecular formula of Delaminomycin A is C27H41NO6, and its molecular weight is 479.6 g/mol. []
Q3: How is Delaminomycin A biosynthesized?
A: Studies using 13C-labeled precursors have revealed that Delaminomycin A is assembled from simpler metabolic building blocks. [, ] Specifically, it is derived from six acetate units, five propionate units, and one glycine unit. [] This information provides insights into the metabolic pathways involved in its production by Streptomyces albulus.
Q4: Has the relationship between the structure of Delaminomycin A and its biological activity been investigated?
A: Yes, structure-activity relationship (SAR) studies have been conducted on Delaminomycin A and its derivatives. [] These studies revealed that modifications to the molecule, such as the introduction of a spiro ring system or changes to the C-5' substituent of the pyrrolidine ring, can significantly impact its biological activity. [] For instance, spiro compounds exhibited stronger inhibition of B16 melanoma cell adhesion and Con A-induced lymphocyte proliferation compared to the parent compounds. [] Conversely, the presence of a hydroxyl group at the C-5' position was associated with greater immunosuppressive activity in certain assays. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)




![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)


![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
